Cas no 1565979-05-6 (tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate)

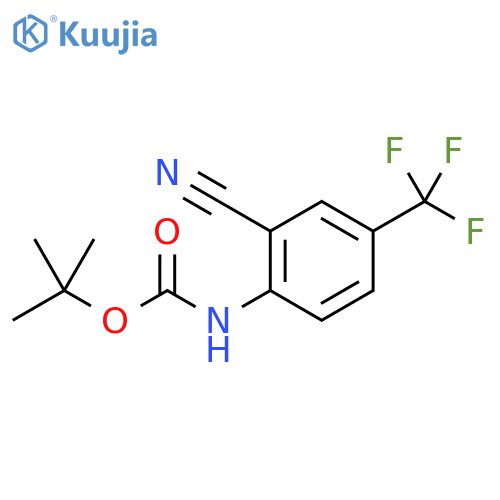

1565979-05-6 structure

商品名:tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate

CAS番号:1565979-05-6

MF:C13H13F3N2O2

メガワット:286.249733686447

CID:5564237

tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate

-

- インチ: 1S/C13H13F3N2O2/c1-12(2,3)20-11(19)18-10-5-4-9(13(14,15)16)6-8(10)7-17/h4-6H,1-3H3,(H,18,19)

- InChIKey: XFGNYJPMXXIOGA-UHFFFAOYSA-N

- ほほえんだ: N(C1C=CC(C(F)(F)F)=CC=1C#N)C(=O)OC(C)(C)C

tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6302067-1.0g |

tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |

1565979-05-6 | 1.0g |

$671.0 | 2023-07-10 | ||

| Enamine | EN300-6302067-0.05g |

tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |

1565979-05-6 | 0.05g |

$563.0 | 2023-07-10 | ||

| Enamine | EN300-6302067-0.25g |

tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |

1565979-05-6 | 0.25g |

$617.0 | 2023-07-10 | ||

| Enamine | EN300-6302067-5.0g |

tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |

1565979-05-6 | 5.0g |

$1945.0 | 2023-07-10 | ||

| Enamine | EN300-6302067-2.5g |

tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |

1565979-05-6 | 2.5g |

$1315.0 | 2023-07-10 | ||

| Enamine | EN300-6302067-0.1g |

tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |

1565979-05-6 | 0.1g |

$591.0 | 2023-07-10 | ||

| Enamine | EN300-6302067-0.5g |

tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |

1565979-05-6 | 0.5g |

$645.0 | 2023-07-10 | ||

| Enamine | EN300-6302067-10.0g |

tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |

1565979-05-6 | 10.0g |

$2884.0 | 2023-07-10 |

tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

1565979-05-6 (tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量